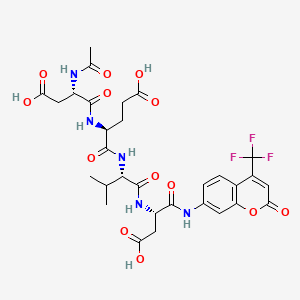

Ac-DEVD-AFC

Descripción general

Descripción

Ac-DEVD-AFC, also known as this compound, is a synthetic peptide substrate used primarily in the assay of caspase-3 activity. Caspase-3 is a crucial enzyme in the process of apoptosis, or programmed cell death. The compound is characterized by its fluorogenic properties, which allow it to emit fluorescence upon cleavage by caspase-3, making it a valuable tool in biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ac-DEVD-AFC is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA. The final product is cleaved from the resin and purified using HPLC .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ac-DEVD-AFC primarily undergoes enzymatic cleavage reactions. When exposed to caspase-3, the peptide bond between the aspartic acid and the fluorophore (AFC) is cleaved, resulting in the release of the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety .

Common Reagents and Conditions

The enzymatic cleavage of this compound is typically carried out in a buffer solution, such as HEPES buffer, at a pH of around 7.4. The presence of reducing agents like DTT and detergents like CHAPS can enhance the reaction. The reaction is monitored using a fluorimeter, with excitation and emission wavelengths set at 400 nm and 505 nm, respectively .

Major Products Formed

The primary product formed from the enzymatic cleavage of this compound is the fluorescent compound 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantitatively measured to assess caspase-3 activity .

Aplicaciones Científicas De Investigación

Apoptosis Detection

Ac-DEVD-AFC is widely utilized to study apoptosis in various cell types. It serves as a reliable marker for caspase-3 activation during programmed cell death.

Case Study: Cancer Cell Lines

In a study involving ovarian cancer cell lines (OVCAR-5 and OVCAR-8), this compound was used to monitor apoptosis induced by cisplatin treatment. The fluorescence intensity correlated with the degree of apoptosis, confirming its effectiveness as a real-time indicator of caspase activity .

| Cell Line | Treatment | Fluorescence Intensity | Caspase Activity |

|---|---|---|---|

| OVCAR-5 | Cisplatin | High | Active |

| OVCAR-8 | Cisplatin | Moderate | Active |

Cancer Therapy Monitoring

The compound has been employed to evaluate the efficacy of cancer therapies by monitoring apoptotic responses in tumor cells.

Case Study: Radiotracer Development

Research has demonstrated that this compound can be integrated into radiotracers for PET imaging, allowing non-invasive monitoring of apoptosis in vivo. A novel radiotracer based on this compound showed increased accumulation in apoptotic tissues during liver injury models, highlighting its potential for clinical applications in cancer therapy .

| Radiotracer | Target | Imaging Technique | Outcome |

|---|---|---|---|

| [^18F]-TBD | Hepatic Apoptosis | PET/CT | Increased signal in apoptosis |

Neurobiology Research

This compound has also found applications in neurobiology, particularly in studying neurodegenerative diseases where apoptosis plays a significant role.

Case Study: Traumatic Brain Injury

In models of traumatic brain injury, this compound was used to assess neuronal apoptosis. The results indicated a significant increase in caspase-3 activity post-injury, suggesting that targeting this pathway could be beneficial for therapeutic interventions .

| Model | Condition | Caspase Activity |

|---|---|---|

| Traumatic Brain Injury | Post-injury | Elevated |

Mecanismo De Acción

Ac-DEVD-AFC exerts its effects through its interaction with caspase-3. Upon cleavage by caspase-3, the AFC moiety is released, resulting in fluorescence. This fluorescence can be measured to quantify caspase-3 activity. The molecular target of this compound is the active site of caspase-3, where the peptide bond is cleaved. The pathway involved in this process is the intrinsic apoptosis pathway, which is activated in response to various cellular stress signals .

Comparación Con Compuestos Similares

Similar Compounds

Ac-Asp-Glu-Val-Asp-AMC: Another fluorogenic substrate for caspase-3, which releases 7-amino-4-methylcoumarin (AMC) upon cleavage.

Ac-Asp-Glu-Val-Asp-pNA: A chromogenic substrate for caspase-3, which releases p-nitroaniline (pNA) upon cleavage.

Z-Asp-Glu-Val-Asp-AFC: A similar fluorogenic substrate with a different protecting group (Z) on the N-terminus.

Uniqueness

Ac-DEVD-AFC is unique due to its high sensitivity and specificity for caspase-3. The trifluoromethyl substituent of the AFC moiety enhances its membrane permeability, making it particularly useful in cell-based assays .

Actividad Biológica

Ac-DEVD-AFC, or N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin, is a fluorogenic substrate that selectively targets activated caspase-3, a crucial protease involved in the apoptosis pathway. This compound has gained significant attention in biochemical research due to its role in measuring caspase activity, which is pivotal for understanding programmed cell death (PCD) mechanisms across various biological systems.

This compound is characterized by its ability to emit fluorescence upon cleavage by caspase-3. The substrate's Km value is approximately 9.7 μM, indicating its affinity for the enzyme under physiological conditions . The cleavage of this compound releases 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified using fluorescence spectrometry, with excitation at 400 nm and emission at 505 nm .

The specific sequence Asp-Glu-Val-Asp (DEVD) is recognized by caspase-3 during the apoptotic process, particularly when cleaving poly(ADP-ribose) polymerase (PARP), a key substrate in apoptosis . This specificity makes this compound an invaluable tool for researchers studying apoptosis.

Caspase Activity Measurement

This compound is widely used to quantify caspase-3 activity in various experimental setups, including cell lysates and tissue samples. For instance, in studies involving human cell lines, the substrate has been employed to assess the activation of caspases during drug-induced apoptosis. The results demonstrated that treatments leading to increased caspase-3 activity correlated with enhanced fluorescence, confirming the substrate's effectiveness in real-time monitoring of apoptotic processes .

Case Studies

- Caspase Activation in Cancer Research : In a study investigating the role of lysosomal enzymes in activating caspase-3, this compound was utilized to measure enzymatic activity in response to etoposide treatment. The findings indicated a significant increase in fluorescence, suggesting that lysosomal pathways contribute to caspase-3 activation during apoptosis induced by chemotherapeutic agents .

- Programmed Cell Death in Plants : Research has also explored the use of this compound as a marker for PCD in plant systems. In petunia pollen tubes subjected to self-incompatibility conditions, treatment with Ac-DEVD-CHO (a caspase inhibitor) showed that inhibiting caspase-like activity prevented PCD and promoted pollen tube growth. This highlights the potential of this compound not only as a substrate but also as a tool for studying PCD across different kingdoms .

Data Summary

The following table summarizes key findings from studies utilizing this compound:

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45)/t17-,18-,19-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDRODOYEFEHGG-NUDCOPPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34F3N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942217 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201608-14-2 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ac-DEVD-AFC acts as a substrate for specific caspases, primarily caspase-3 and to a lesser extent, caspase-7. [, ] These proteases recognize the DEVD (Asp-Glu-Val-Asp) peptide sequence within this compound and cleave the molecule at the aspartate residue. This cleavage separates the AFC (7-Amino-4-trifluoromethylcoumarin) fluorophore from the rest of the molecule, leading to increased fluorescence. [] The intensity of the fluorescence signal is directly proportional to the caspase activity, thus allowing researchers to quantify caspase activation. [] Given that caspase-3 is a key executioner caspase in apoptosis, increased this compound cleavage signifies heightened apoptotic activity. [, ]

ANone: The molecular formula for this compound is C26H26F3N5O10. Its molecular weight is 621.5 g/mol.

ANone: this compound finds application in various research settings:

- Quantifying caspase-3/7 activity: Researchers use this compound to measure the activity of caspase-3 and caspase-7 in cell lysates. This helps in studying apoptosis induced by diverse stimuli, including anticancer drugs. [, ]

- Evaluating the efficacy of anticancer therapies: The extent of this compound cleavage can be used to assess the effectiveness of anticancer treatments that induce apoptosis. []

A: While this compound exhibits high selectivity for caspase-3, it can be cleaved by other caspases, albeit with lower efficiency. [, ] Caspase-7 is known to cleave this compound, though at a slower rate than caspase-3. [] Some studies have also reported minor cleavage by caspase-2. [] Therefore, it's crucial to consider potential contributions from other caspases when interpreting experimental results, especially when investigating pathways involving multiple caspases.

A: Yes, researchers have identified Ac-VDTTD-AFC (Acetyl-Valyl-Aspartyl-Threonyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) as a more selective substrate for caspase-2. [, ] This peptide offers improved discrimination between caspase-2 and caspase-3 activities compared to this compound. Employing both this compound and Ac-VDTTD-AFC in parallel allows researchers to more accurately discern the individual activities of caspase-2 and caspase-3 in biological samples.

A: The mitochondrial pathway is a key mechanism of apoptosis. Studies use this compound to assess the functional integrity of this pathway. [] By stimulating cell lysates with cytochrome c and dATP (components that trigger the mitochondrial pathway) and measuring this compound hydrolysis, researchers can gauge the capacity of effector caspases to become activated. This approach helps identify potential defects in the mitochondrial pathway that might contribute to resistance to apoptosis-inducing agents, such as those used in chemotherapy. []

ANone: While this compound is a valuable tool, it has limitations:

- Limited specificity: As mentioned earlier, it's not entirely specific to caspase-3 and can be cleaved by other caspases. [, ]

A: Researchers investigating the anti-cancer properties of Scorpio water extract (SWE) utilized this compound to elucidate its mechanism of action in human hepatoma HepG2 cells. [] They observed that treating cells with SWE increased the cleavage of this compound, indicating caspase-3 activation. [] Further experiments revealed that this SWE-induced apoptosis involved mitochondrial damage, cytochrome C release, and caspase activation, highlighting the role of this compound in dissecting apoptotic pathways. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.